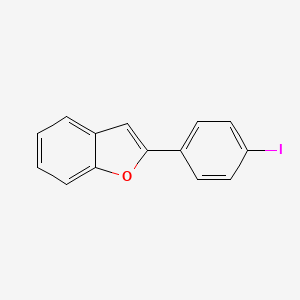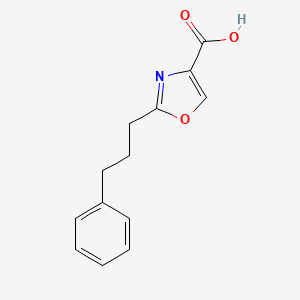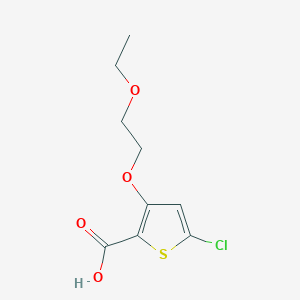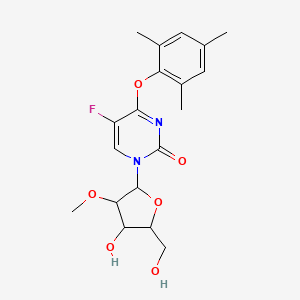
4,4'-Diethoxy-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Diethoxy-2,2’-bipyridine is an organic compound that belongs to the bipyridine family It is characterized by the presence of two pyridine rings connected by a single bond, with ethoxy groups attached to the 4 and 4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diethoxy-2,2’-bipyridine typically involves the reaction of 4-ethoxypyridine with a suitable coupling agent. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions generally include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Tetrahydrofuran
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of 4,4’-Diethoxy-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Diethoxy-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: 4,4’-Dicarboxy-2,2’-bipyridine
Reduction: 4,4’-Diethoxypiperidine
Substitution: 4,4’-Dihydroxy-2,2’-bipyridine
Applications De Recherche Scientifique
4,4’-Diethoxy-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Catalysis: The compound is used as a ligand in catalytic systems for organic transformations, such as oxidation and cross-coupling reactions.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 4,4’-Diethoxy-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as donor sites, forming stable chelates with metal ions. This coordination can influence the reactivity and selectivity of the metal center in catalytic processes. The ethoxy groups can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Dimethoxy-2,2’-bipyridine
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 4,4’-Dihydroxy-2,2’-bipyridine
Uniqueness
4,4’-Diethoxy-2,2’-bipyridine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and coordination behavior. Compared to 4,4’-Dimethoxy-2,2’-bipyridine, the ethoxy groups provide a different steric and electronic environment, potentially leading to distinct catalytic and coordination properties.
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
4-ethoxy-2-(4-ethoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C14H16N2O2/c1-3-17-11-5-7-15-13(9-11)14-10-12(18-4-2)6-8-16-14/h5-10H,3-4H2,1-2H3 |
Clé InChI |
VTWATEMKYKVGHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NC=C1)C2=NC=CC(=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


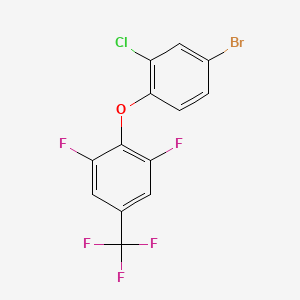
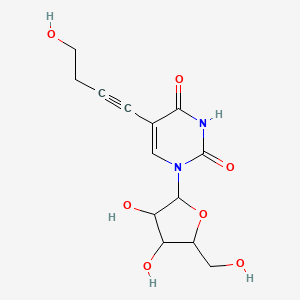


![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)
